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An In-Depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: Properties, Synthesis, and

Applications

Abstract
2H-Pyran-2,4,6(3H,5H)-trione, also known by its more common synonyms

Acetonedicarboxylic Anhydride or 3-Oxoglutaric Anhydride, is a highly functionalized

heterocyclic compound. Despite its structural simplicity, it serves as a potent and versatile

building block in synthetic organic chemistry. Its reactivity is dominated by the presence of a

cyclic anhydride and a β-dicarbonyl system, which imparts unique chemical characteristics,

including a pronounced tendency for keto-enol tautomerism and susceptibility to nucleophilic

attack. This guide provides a comprehensive technical overview of its core chemical properties,

validated synthetic protocols, characteristic reactivity, spectroscopic profile, and its role as a

key intermediate in the synthesis of pharmaceuticals.

Introduction and Structural Elucidation
2H-Pyran-2,4,6(3H,5H)-trione (CAS No. 10521-08-1) is a six-membered oxygen-containing

heterocycle with a molecular formula of C₅H₄O₄.[1][2] Its structure is formally the cyclic

anhydride of acetonedicarboxylic acid (also known as 3-oxoglutaric acid). The pyran trione

framework features three carbonyl groups at the C2, C4, and C6 positions, making it a highly

electron-deficient and reactive scaffold. This inherent reactivity is the cornerstone of its utility in

chemical synthesis, enabling its use as an intermediate in the production of pharmaceuticals,

agrochemicals, and polymers.[1]
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It is crucial to distinguish this compound from the similarly named but structurally distinct

Dehydroacetic Acid (C₈H₈O₄), a common food preservative and antimicrobial agent. 2H-Pyran-
2,4,6(3H,5H)-trione is a smaller, more fundamental synthetic unit.

Physicochemical Properties
The compound is typically a white to pale yellow crystalline powder.[3] Its physical and

chemical properties are summarized in the table below. The presence of multiple polar carbonyl

groups suggests moderate solubility in polar organic solvents, while the anhydride group

makes it sensitive to moisture.

Property Value Source(s)

Molecular Formula C₅H₄O₄ [1]

Molecular Weight 128.08 g/mol [1][2]

CAS Number 10521-08-1 [1]

Melting Point
134–140 °C (with

decomposition)
[1][3][4]

Boiling Point
354.9 °C at 760 mmHg

(Predicted)
[1]

Density 1.472 g/cm³ (Predicted) [1]

Appearance
White to pale yellow crystalline

powder
[3]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[1]

Synthesis and Experimental Protocols
The primary and most efficient synthesis of 2H-Pyran-2,4,6(3H,5H)-trione involves the

dehydration and cyclization of its parent acid, 3-oxoglutaric acid (acetonedicarboxylic acid).

Acetic anhydride is the reagent of choice for this transformation, acting as both a dehydrating

agent and a solvent.
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Protocol 1: Synthesis of 3-Oxoglutaric Acid from Citric
Acid
The precursor, 3-oxoglutaric acid, is not typically stable for long-term storage and is often

prepared fresh from citric acid.[5] The synthesis involves the treatment of citric acid with fuming

sulfuric acid, which induces decarbonylation and dehydration.[6]

Rationale: Fuming sulfuric acid (oleum) is a powerful dehydrating and oxidizing agent. It

facilitates the removal of a carboxyl group and a water molecule from the citric acid

backbone to yield the target β-keto dicarboxylic acid. Careful temperature control is essential

to prevent over-oxidation and decomposition.[5]

Protocol 2: Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione
This protocol details the cyclization of 3-oxoglutaric acid to its corresponding anhydride.[3][4][7]

Materials: 3-oxoglutaric acid, acetic anhydride, glacial acetic acid, benzene (or diethyl ether

as a washing solvent).

Procedure:

To a flask containing acetic anhydride (e.g., 350 mL), cooled to 0°C in an ice bath, slowly

add 3-oxoglutaric acid (e.g., 200 g) over 30 minutes with vigorous stirring.[4]

Maintain the reaction temperature below 10°C. A light yellow or white precipitate will

gradually form.[7]

Continue stirring the mixture at 0°C for an additional 3 hours to ensure complete reaction.

[3][4]

Isolate the solid product by filtration.

Wash the precipitate sequentially with cold glacial acetic acid and then with a non-polar

solvent like benzene or diethyl ether to remove residual acetic acid and anhydride.[3][4][7]

Dry the resulting white powder under vacuum at 50°C to yield pure 2H-Pyran-
2,4,6(3H,5H)-trione.[4] Yields are typically high, in the range of 85-95%.[3][7]
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Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione

Precursor Synthesis

Cyclization

Citric Acid 3-Oxoglutaric Acid

 Decarboxylation &
 Dehydration Fuming H₂SO₄

2H-Pyran-2,4,6(3H,5H)-trione Dehydration/
 Cyclization 

Acetic Anhydride
(0°C)

Click to download full resolution via product page

Fig 1. Synthetic pathway from citric acid to the target trione.

Chemical Reactivity and Mechanistic Insights
The chemistry of 2H-Pyran-2,4,6(3H,5H)-trione is governed by two key structural features: the

reactive anhydride linkage and the acidic α-protons situated between the three carbonyl

groups.

Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 2H-Pyran-2,4,6(3H,5H)-trione is expected to exist in

equilibrium with its enol tautomers.[8] The protons on the C3 and C5 positions are significantly

acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the

resonance stabilization of the resulting enolate anion.[9] Experimental ¹H NMR data in DMSO-

d₆ shows signals at δ 3.68 (s, 2H), 5.23 (s, 1H), and a broad singlet at 12.5 (br s, 1H), which

strongly suggests the presence of an enol form in solution, with the latter two peaks

corresponding to the vinylic and enolic hydroxyl protons, respectively.[3] The enol form is

further stabilized by the formation of a conjugated system and potentially by intramolecular

hydrogen bonding.[8][10]

Fig 2. Equilibrium between the keto and a possible enol tautomer.

Nucleophilic Acyl Substitution
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The anhydride moiety is a reactive acylating agent, susceptible to nucleophilic attack.[11] This

reactivity is fundamental to its application as a synthetic intermediate.

Hydrolysis: In the presence of water, the anhydride ring will readily open to regenerate 3-

oxoglutaric acid. This necessitates the use of anhydrous conditions during its synthesis and

storage.[12]

Aminolysis: Reaction with primary amines, such as aniline, leads to ring-opening to form

amide derivatives. For example, the reaction with aniline yields acetoacetanilide.[13] This

proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the

anhydride carbonyls, followed by the departure of the carboxylate leaving group.[12]

Alcoholysis: Alcohols react similarly to form mono-esters of 3-oxoglutaric acid.

Reaction with Nucleophiles

2H-Pyran-2,4,6(3H,5H)-trione Ring-Opened Product
(Diacid, Monoester, Amide)

 Nucleophilic Acyl
 Substitution Nucleophile

(H₂O, R-OH, R-NH₂)

Click to download full resolution via product page

Fig 3. General reactivity of the trione with nucleophiles.

Spectroscopic Profile
Characterization of 2H-Pyran-2,4,6(3H,5H)-trione relies on standard spectroscopic

techniques. The data reflects the unique tautomeric nature of the molecule.
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Technique
Observed/Predicted
Features

Rationale / Source(s)

¹H NMR

(400 MHz, DMSO-d₆): δ 3.68

(s, 2H), 5.23 (s, 1H), 12.5 (br s,

1H)

The signals are consistent with

an enol tautomer prevailing in

DMSO. The peak at 3.68 ppm

could represent the CH₂ of the

keto form, while 5.23 and 12.5

ppm represent the vinylic and

hydroxyl protons of the enol

form.[3]

¹³C NMR

(Predicted): Signals expected

for three distinct carbonyl

carbons (~160-200 ppm),

methylene carbons (~45 ppm),

and, for the enol form, sp²

carbons (~100 and ~170 ppm).

Based on the parent acid's

predicted spectrum and

general chemical shifts for

these functional groups.[14]

Mass Spec. (GC-MS): m/z 128.1 [M]⁺
Corresponds to the molecular

weight of the compound.[3]

Infrared (IR)

(Predicted): Strong,

characteristic C=O stretching

bands between 1700-1850

cm⁻¹. Anhydrides typically

show two bands. A broad O-H

stretch (~2500-3300 cm⁻¹)

would be present for the enol

form.

Based on functional group

analysis. The parent acid

shows strong C=O stretches

around 1715 cm⁻¹.[14]

Applications in Drug Development and Synthesis
The utility of 2H-Pyran-2,4,6(3H,5H)-trione in drug discovery stems from its role as a versatile

and reactive intermediate.[1] Its bifunctional nature allows for the construction of more complex

molecular architectures.
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A prominent example is its use as a key intermediate in the synthesis of Rosuvastatin, a widely

prescribed statin drug for lowering cholesterol.[3] In this synthesis, the anhydride is protected

and then subjected to a series of transformations to build the complex side chain of the final

drug molecule. This application underscores the industrial relevance and strategic importance

of this heterocyclic building block.

Furthermore, its ability to react with various nucleophiles makes it a valuable precursor for

creating libraries of novel compounds, such as amides and esters, for screening in drug

discovery programs.[1] The pyran scaffold itself is a privileged structure found in numerous

natural products and biologically active compounds, highlighting the potential of its derivatives

in medicinal chemistry.

Conclusion
2H-Pyran-2,4,6(3H,5H)-trione is a foundational building block whose chemistry is rich and

multifaceted. Its synthesis is straightforward, and its reactivity, characterized by nucleophilic

acyl substitution and keto-enol tautomerism, provides chemists with a powerful tool for

molecular construction. The demonstrated use of this compound in the synthesis of blockbuster

drugs like Rosuvastatin validates its importance for professionals in drug development and

process chemistry. A thorough understanding of its properties and reactivity, as detailed in this

guide, is essential for leveraging its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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